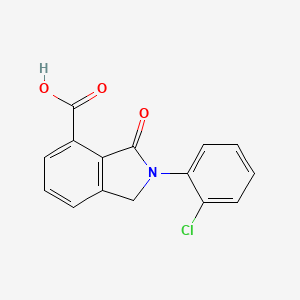

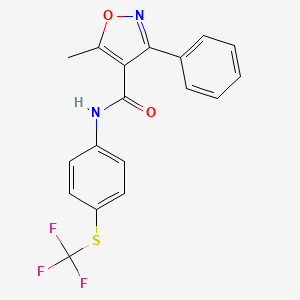

![molecular formula C17H22ClF3N4S B2966161 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide CAS No. 1023518-69-5](/img/structure/B2966161.png)

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

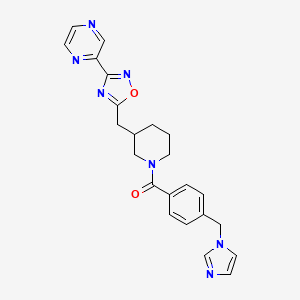

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide , also known as ML267 , is a chemical compound with potential pharmacological applications. It was initially identified as a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase) . PPTases play a crucial role in post-translational modification essential for bacterial cell viability and virulence.

科学的研究の応用

Synthesis of New Compounds

- Carbothioamide derivatives are synthesized through reactions with various chemicals, leading to the formation of different compounds like 4-oxothiozolidine, thiazole, and [1,2,4]triazole ring-containing compounds. These are important monomers for synthesizing various dendrimers (Darehkordi & Ghazi, 2013).

Antimicrobial and Antiurease Activities

- Morpholine derivatives containing an azole nucleus, similar in structure to the queried compound, show antimicrobial and antiurease activities. They are particularly active against specific microorganisms like M. smegmatis and display activity toward C. albicans and S. cerevisiae at higher concentrations (Bektaş et al., 2012).

Structural Characterization in Metal Complexes

- Carbothioamide derivatives are used in forming complexes with various metal halides. These complexes have been structurally characterized, offering insights into their potential applications in various fields like catalysis or material science (Castiñeiras, Carballo, & Pérez, 2001).

Cytotoxicity and Anticancer Activities

- Similar compounds demonstrate cytotoxicity against cancer cell lines and can inhibit enzymes like 5-lipoxygenase, showing potential as anticancer agents (Rahmouni et al., 2016).

Environmental Applications

- Thioamide derivatives have been utilized for the preconcentration of various metal ions in environmental samples, demonstrating their utility in environmental chemistry and analysis (Hassanien et al., 2011).

Pharmaceutical Applications

- Carbothioamide derivatives display pharmacological activities like anti-inflammatory, analgesic, and antimicrobial effects, indicating their potential in drug development (Hussain & Kaushik, 2015).

作用機序

Target of Action

The primary target of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . The compound’s interaction with its target results in the inhibition of the enzyme, thereby thwarting bacterial growth .

Biochemical Pathways

The inhibition of PPTases affects the post-translational modification pathway, which is essential for bacterial cell viability and virulence . This results in the attenuation of secondary metabolism in bacteria .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in vitro and its pharmacokinetic profiles have been analyzed in vivo . These studies help to understand the bioavailability of the compound .

Result of Action

The compound was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also showed antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action can be affected by the bacterial cell’s internal environment .

生化学分析

Biochemical Properties

It has been found to inhibit bacterial phosphopantetheinyl transferases (PPTases), enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence . This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase .

Cellular Effects

In cellular processes, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide has been shown to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . It attenuates the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with bacterial PPTases. It inhibits these enzymes, thereby thwarting bacterial growth .

Temporal Effects in Laboratory Settings

It has been observed to attenuate the production of an Sfp-PPTase-dependent metabolite over time .

Metabolic Pathways

Its inhibition of PPTases suggests it may influence pathways involving post-translational modifications .

特性

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClF3N4S/c18-14-10-12(17(19,20)21)11-22-15(14)24-6-8-25(9-7-24)16(26)23-13-4-2-1-3-5-13/h10-11,13H,1-9H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQADWHUZRJQJAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClF3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

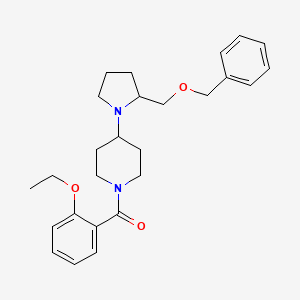

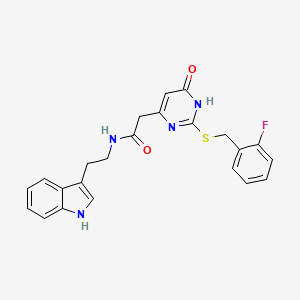

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid](/img/structure/B2966082.png)

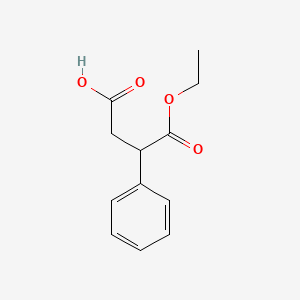

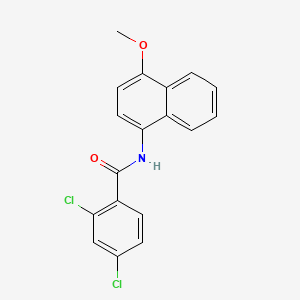

![Methyl 3-[(4-Methoxyphenyl)amino]propanoate](/img/structure/B2966084.png)

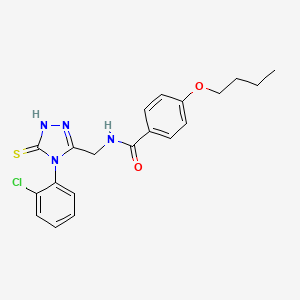

![(2,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2966086.png)

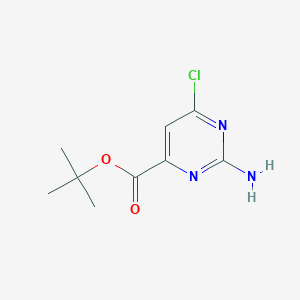

![N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2966095.png)

![[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2966099.png)